molecular formula C3Cl6O3 B027547 Triphosgene CAS No. 32315-10-9

Triphosgene

Cat. No.: B027547
CAS No.: 32315-10-9
M. Wt: 296.7 g/mol
InChI Key: UCPYLLCMEDAXFR-UHFFFAOYSA-N
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Description

Triphosgene, also known as bis(trichloromethyl) carbonate, is a white crystalline solid with a chemical formula of C3Cl6O3. It is often used as a safer and more convenient substitute for the highly toxic phosgene gas. This compound is primarily utilized in organic synthesis, serving as a versatile reagent for various chemical transformations.

Mechanism of Action

Target of Action

Triphosgene, also known as bis(trichloromethyl) carbonate (BTC), is a versatile reagent in organic synthesis . It primarily targets alcohols and amines, converting them into carbonates, ureas, and isocyanates . These compounds play crucial roles in various biochemical reactions and pathways.

Mode of Action

This compound interacts with its targets (alcohols and amines) through a process known as phosgenation . This interaction results in the conversion of these compounds into carbonates, ureas, and isocyanates . The conversion process involves the release of CO2+, which is facilitated by the highly electrophilic center of this compound .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving organohalides, acid chlorides, isocyanates, carbonyl addition adducts, and heterocycles . The downstream effects of these pathways include the synthesis of a vast scope of value-added compounds, which are crucial in various industrial and pharmaceutical applications .

Pharmacokinetics

Like other chemicals, its bioavailability would be influenced by these properties .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, it facilitates the preparation of a vast scope of value-added compounds, such as organohalides, acid chlorides, isocyanates, carbonyl addition adducts, heterocycles, among others .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is stable up to 200 °C , suggesting that temperature is a key factor in its stability Furthermore, its reactivity may be influenced by the presence of other chemicals in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphosgene is synthesized through the exhaustive free radical chlorination of dimethyl carbonate. The reaction involves the following steps:

CH3OCO2CH3+6Cl2CCl3OCO2CCl3+6HCl\text{CH}_3\text{OCO}_2\text{CH}_3 + 6 \text{Cl}_2 \rightarrow \text{CCl}_3\text{OCO}_2\text{CCl}_3 + 6 \text{HCl} CH3​OCO2​CH3​+6Cl2​→CCl3​OCO2​CCl3​+6HCl

The product, bis(trichloromethyl) carbonate, can be recrystallized from hot hexanes to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination processes. The reaction conditions are optimized to ensure high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Triphosgene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

bis(trichloromethyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPYLLCMEDAXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865631
Record name Bis(trichloromethyl) carbonate
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Molecular Weight

296.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32315-10-9
Record name Triphosgene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32315-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bis(trichloromethyl) carbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, 1,1,1-trichloro-, 1,1'-carbonate
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Record name Bis(trichloromethyl) carbonate
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Record name Bis(trichloromethyl) carbonate
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Record name TRIPHOSGENE
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Synthesis routes and methods I

Procedure details

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide was converted to the corresponding oxazolidinone by reaction with triphosgene. The resulting product was analyzed by proton NMR and the stereochemistry of the product was determined by the coupling constants (J value) for the protons at C-4 and C-5 of the cyclized derivatives. Based on literature values for similar products (Tsuda, M.; Muraoka, Y.; Nagai, M.; Aoyagi, T.; Takeuchi, T. J. Antibiotics 1996, 49, 281-286, Herranz, R.; Castro-Pichel, J.; Vinuesa, S.; Garcia-López. M. T. J. Org. Chem. 1990, 55, 2232, Williams, T. M.; Crumbie, R.; Mosher, H. S. J. Org. Chem. 1985, 50, 91-97), the cis-isomer (J4,5=8.8 Hz) was obtained exclusively from the reaction of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide with triphosgene, indicating that the absolute configuration of (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide was (2S,3S).
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Synthesis routes and methods II

Procedure details

In a three-neck flask the solution of triphosgene (10.87 g, 36.63 mmol) in toluene (60 mL) is prepared at room temperature (23° C.), then the reactor is placed in an ice-water cooling bath. In a separate flask (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (20.0 g, 95.55 mmol, purity 99% (HPLC)) and pyridine (3.26 mL, 40.30 mmol) are placed in toluene (80 mL), while heating at 50-70° C. until the whole amount of solid is dissolved. After cooling down to room temperature, the clear toluene solution is transferred into a dropping funnel. The solution is added dropwise within ca. 10 min. to triphosgene in toluene solution. When the addition is complete, the cooling bath is removed and the reactor is submerged in an oil bath. Reaction mixture is heated at 70-80° C., in a mean time thick yellow solid slowly dissolves. Since reaction temperature reaches 50° C., heating and stirring is continued for 45 min., until disappearance of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline signal (TLC control in CH2Cl2—MeOH 95:5, v/v against substrate sample) is observed. After completion of the reaction the mixture is cooled down to room temperature (20-24° C.), filtered through celit to remove precipitated pyridinium hydrochloride. Celit layer is washed with toluene (20 mL). Toluene (145 mL) is removed under reduced pressure (0.1-0.15 mmHg) from the post-reaction mixture, while heating the condensing flask in a water bath at 60-65° C. The oily residue is dissolved in heptan (200 mL) at reflux and the hot solution is filtered through celit (20 g), washed with heptan before filtration. The celit layer is washed with hot heptan (2×50 mL) after filtration. The excess of solvent (170 mL) is removed under reduced pressure; the condensed solution to ca. ½ volume is left at 5° C. for 12 h. Crystalline, colorless solid is filtered off and washed with heptan (2×15 mL). (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolinecarbonyl chloride is obtained in 23.3 g, 90% yield; purity (HPLC) 98.4%; T(onset)=62.7° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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